molecular formula C10H17BO3 B3034390 (E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-one CAS No. 167896-52-8

(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-one

Cat. No.: B3034390
CAS No.: 167896-52-8
M. Wt: 196.05 g/mol
InChI Key: JXORKYUYGAUCBT-VOTSOKGWSA-N
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Description

(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-one, also known as 4-TMB, is a boron-containing organic compound that has been studied for its potential applications in a variety of scientific fields. 4-TMB is a unique compound due to its boron-containing structure, which has been found to be important for its various properties. 4-TMB has been studied for its potential applications in organic synthesis, catalysis, and biochemistry.

Scientific Research Applications

Synthesis and Structural Analysis (E)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-one is a key intermediate in the synthesis of various compounds. Huang et al. (2021) discuss its use in the synthesis of boric acid ester intermediates with benzene rings, obtained through substitution reactions. These intermediates are essential for further chemical applications and their structures are confirmed using spectroscopic methods and X-ray diffraction (Huang et al., 2021). Similarly, Wu et al. (2021) synthesized compounds using this molecule and confirmed their structure through spectroscopic techniques, X-ray diffraction, and density functional theory (DFT) calculations, highlighting its significance in molecular structure analysis (Wu et al., 2021).

Advanced Material Development This compound plays a crucial role in the development of advanced materials. For example, Takagi and Yamakawa (2013) explored its use in the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes via palladium-catalyzed borylation, which is vital for creating materials with specific chemical properties (Takagi & Yamakawa, 2013).

Fluorescence Probes and Detection Applications Lampard et al. (2018) discuss the synthesis of boronate ester fluorescence probes using this molecule for detecting hydrogen peroxide, showcasing its applicability in sensing and detection technologies (Lampard et al., 2018).

Analytical Chemistry and Mass Spectrometry In the field of analytical chemistry, Qiong Hou (2002) reported the use of this compound in the mass spectrometry analysis of fluorene-based electroluminescent materials, indicating its role in the analysis of complex organic compounds (Hou Qiong, 2002).

Cytoprotection and Oxidative Stress Wang and Franz (2018) utilized a derivative of this molecule in a study on cytoprotection against oxidative stress. They developed prochelators that transform into chelators in response to oxidative conditions, demonstrating its potential in biomedical research (Wang & Franz, 2018).

Electroluminescent Material Synthesis Xiangdong et al. (2017) described a practical synthesis of electroluminescent materials using this compound, highlighting its utility in the creation of novel electronic and optical materials (Xiangdong et al., 2017).

Properties

IUPAC Name

(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BO3/c1-8(12)6-7-11-13-9(2,3)10(4,5)14-11/h6-7H,1-5H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXORKYUYGAUCBT-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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